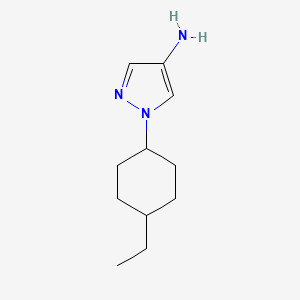

1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) and Amine Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. eurekaselect.commdpi.com This scaffold is present in a wide array of FDA-approved drugs, demonstrating its versatility and importance in treating various diseases. nih.gov The unique structural and electronic properties of the pyrazole ring allow it to interact with a multitude of biological targets, including enzymes and receptors. globalresearchonline.net

The pyrazole moiety's pharmacological potential is evident in drugs like celecoxib, a potent anti-inflammatory, and rimonabant, an anti-obesity agent. researchgate.net Pyrazole derivatives have shown a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.com The ability to easily synthesize and modify the pyrazole ring further enhances its appeal to medicinal chemists, allowing for the fine-tuning of a compound's properties to improve efficacy and selectivity. mdpi.comresearchgate.net

Similarly, the amine functional group is a fundamental building block in a vast number of pharmaceuticals. numberanalytics.com Amines are crucial for the biological activity of many compounds, often playing a key role in how a drug interacts with its target. numberanalytics.comwhamine.com More than 40% of drugs and drug candidates contain amine structures. illinois.edu The presence of nitrogen atoms in amines allows them to form hydrogen bonds and ionic interactions, which are critical for binding to proteins and enzymes. drugdiscoverytrends.com This ability to interact with biological macromolecules makes amines an essential feature in the design of new therapeutic agents. whamine.com

The combination of a pyrazole core with an amine substituent, as seen in 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine, creates a "pyrazolyl amine" derivative. This class of compounds has attracted significant attention due to their potential to act as versatile ligands for various biological targets. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing Pyrazole or Amine Scaffolds

| Drug Name | Scaffold | Therapeutic Area |

| Celecoxib | Pyrazole | Anti-inflammatory |

| Sildenafil | Pyrazole | Erectile Dysfunction |

| Apixaban | Pyrazole | Anticoagulant |

| Rimonabant | Pyrazole | Anti-obesity |

| Morphine | Amine | Analgesic |

| Fluoxetine | Amine | Antidepressant |

| Diphenhydramine | Amine | Antihistamine |

| Penicillin | Amine | Antibiotic |

Rationale for Researching Novel Pyrazolyl Amine Derivatives

The continued exploration of novel pyrazolyl amine derivatives is driven by several key factors in the field of drug discovery and chemical biology. A primary motivation is the quest for compounds with improved efficacy, selectivity, and safety profiles compared to existing treatments. researchgate.net By systematically modifying the structure of known active compounds, researchers can fine-tune their pharmacological properties.

Another significant driver is the need to overcome drug resistance, a growing challenge in areas such as oncology and infectious diseases. tandfonline.com Novel derivatives may interact with their biological targets in slightly different ways, potentially circumventing the resistance mechanisms that have developed against older drugs.

Furthermore, the synthesis of new pyrazolyl amine derivatives allows for the exploration of new chemical space. frontiersin.org This can lead to the identification of compounds with entirely new mechanisms of action, opening up possibilities for treating diseases that are currently intractable. The development of new synthetic methodologies also plays a role, enabling the creation of previously inaccessible molecular architectures. mdpi.com

Overview of Research Trajectory for Novel Small Molecules in Academic Settings

The journey of a novel small molecule like this compound from concept to a potential drug candidate in an academic setting typically follows a multi-stage process. frontiersin.orgnih.gov This process is often characterized by collaboration between chemists, biochemists, and pharmacologists. frontiersin.org

The initial phase involves the design and synthesis of the target molecule. mdpi.com This is based on a scientific hypothesis, which might be informed by computational modeling or the structures of known active compounds. researchgate.net Once synthesized, the compound's structure and purity are rigorously confirmed using various analytical techniques.

Next, the molecule enters the hit-finding or screening stage. nih.gov Here, it is tested in a variety of biological assays to see if it has any effect on a specific biological target or pathway. coursera.org If a compound shows reproducible activity in these initial tests, it is termed a "hit". nih.gov

A promising "hit" then progresses to the hit-to-lead optimization phase. reddit.com In this stage, medicinal chemists synthesize a series of related compounds (analogs) to explore the structure-activity relationship (SAR). researchgate.net The goal is to improve the compound's potency, selectivity, and drug-like properties.

Throughout this process, there is a continuous cycle of design, synthesis, and testing. Promising lead compounds may then undergo more extensive preclinical testing, including studies in cellular and animal models, to evaluate their potential as therapeutic agents or research tools. frontiersin.org It is important to note that this is a high-risk, high-reward endeavor, with many compounds failing to advance through the pipeline. nih.gov

Table 2: Generalized Stages of Small Molecule Discovery in Academia

| Stage | Key Activities | Primary Goal |

| Target Identification & Validation | Biological research to identify a protein or pathway involved in disease. | To choose a promising biological target for drug intervention. |

| Hit Discovery | High-throughput screening (HTS) of compound libraries; Fragment-based screening; Virtual screening. | To identify initial compounds ("hits") that show activity against the target. |

| Hit-to-Lead Optimization | Synthesis of analogs; Structure-Activity Relationship (SAR) studies; Initial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. | To develop "hits" into more potent and drug-like "lead" compounds. |

| Lead Optimization | Further chemical modification to improve efficacy, selectivity, and pharmacokinetic properties. | To generate a preclinical candidate with a desirable overall profile. |

| Preclinical Development | In-depth in vitro and in vivo studies to assess safety and efficacy before potential human trials. | To provide evidence for the safety and potential therapeutic benefit of the candidate compound. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-(4-ethylcyclohexyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h7-9,11H,2-6,12H2,1H3 |

InChI Key |

FJWLYPRWGNNPFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)N2C=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Ethylcyclohexyl 1h Pyrazol 4 Amine and Its Analogs

Strategic Retrosynthesis and Key Precursors for Pyrazolyl Amine Core

A logical retrosynthetic analysis of the 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine core reveals two primary disconnection points, leading to readily accessible starting materials. The most common and established strategy for constructing the pyrazole (B372694) ring is through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. nih.gov

Figure 1: Retrosynthetic Analysis of this compound

Disconnection 1 (N1-C5 and N2-C3 bonds): This disconnection, central to the Knorr pyrazole synthesis and related methods, breaks the pyrazole ring to reveal (4-ethylcyclohexyl)hydrazine (B3394902) (1 ) and a three-carbon (C3) synthon. For the synthesis of a 4-aminopyrazole, the C3 synthon must contain a precursor to the amino group at the central carbon. Suitable synthons include α,β-unsaturated cyano derivatives or related compounds where the cyano group serves as a masked amino group. nih.gov

This analysis identifies two key precursors:

(4-ethylcyclohexyl)hydrazine: This substituted hydrazine provides the N1-substituent and the N1-N2 fragment of the pyrazole ring.

A suitable 1,3-dicarbonyl equivalent or α,β-unsaturated nitrile: These molecules provide the C3-C4-C5 backbone. Examples include derivatives of malononitrile (B47326) or β-ketoesters, which are common starting materials for aminopyrazole synthesis. nih.govtandfonline.com

Development and Optimization of Synthetic Routes for this compound

Building on the retrosynthetic strategy, several forward-synthetic methodologies can be employed to construct the target molecule. These routes leverage classical cyclocondensation reactions, modern multicomponent strategies, and metal-catalyzed cross-coupling reactions.

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. nih.gov The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, often under acidic or basic conditions. researchgate.net

For the synthesis of 4-aminopyrazoles, a common approach involves the reaction of a substituted hydrazine with a nitrile-containing C3 building block. For instance, (4-ethylcyclohexyl)hydrazine can be reacted with a compound like ethoxymethylenemalononitrile (B14416) or 2-(phenylhydrazono)malononitrile. The initial condensation is followed by an intramolecular cyclization and subsequent aromatization to yield the 4-aminopyrazole ring system. The choice of solvent and catalyst (often a Brønsted acid or base) is critical for optimizing the reaction yield and regioselectivity. nih.gov

Table 1: Overview of Cyclocondensation Precursors for 4-Aminopyrazole Synthesis

| Hydrazine Component | C3-Synthon Component | Typical Conditions | Product Type |

|---|---|---|---|

| (4-ethylcyclohexyl)hydrazine | Ethoxymethylenemalononitrile | Reflux in Ethanol (B145695) | 5-Amino-1-(4-ethylcyclohexyl)-1H-pyrazole-4-carbonitrile |

| (4-ethylcyclohexyl)hydrazine | Benzoylacetonitrile | Acid or Base catalyst | 5-Amino-1-(4-ethylcyclohexyl)-3-phenyl-1H-pyrazole |

Note: The table presents plausible reaction pathways based on established cyclocondensation chemistry.

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.org

A common three-component reaction for the synthesis of 5-aminopyrazoles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. nih.govrsc.org In a hypothetical synthesis for a precursor to the target compound, a suitable aldehyde, malononitrile, and (4-ethylcyclohexyl)hydrazine could be condensed in a one-pot process. Hydrazine often acts as both a nucleophile for ring formation and a Brønsted base to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile. nih.gov This strategy allows for rapid access to diverse pyrazole scaffolds by simply varying the input components. beilstein-journals.orgpreprints.org

Table 2: Representative Three-Component Reaction for Aminopyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Scaffold |

|---|---|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Malononitrile | (4-ethylcyclohexyl)hydrazine | Water, Ethanol, or catalyst like NaPTS | 5-Amino-1-(4-ethylcyclohexyl)-3-aryl-1H-pyrazole-4-carbonitrile |

This table illustrates the general format of multicomponent reactions used to synthesize pyrazole derivatives as described in the literature. nih.govrsc.org

The synthesis would begin with a protected 4-amino-1H-pyrazole. This pyrazole can then be N-alkylated using a suitable 4-ethylcyclohexyl electrophile, such as 1-bromo-4-ethylcyclohexane (B3247390) or 4-ethylcyclohexyl tosylate. These reactions are typically performed in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the pyrazole nitrogen, rendering it nucleophilic. mdpi.com While this method is effective, a significant challenge is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position in unsymmetrical pyrazoles. nih.gov

More advanced methods for N-alkylation include:

Transition-Metal Catalysis: Palladium or copper-catalyzed N-arylation and N-alkylation reactions provide milder and often more selective routes. mdpi.com

Mitsunobu Reaction: This reaction allows for the alkylation of pyrazoles with alcohols under mild conditions. mdpi.com

Enzymatic Alkylation: Engineered enzymes have been developed to perform highly regioselective N-alkylation of pyrazoles using simple haloalkanes, offering a green and efficient alternative. nih.gov

Table 3: Comparison of N-Alkylation Methods for Pyrazoles

| Method | Alkylating Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical SN2 | Alkyl Halide/Tosylate | Strong Base (NaH), DMF | Readily available reagents | Often poor regioselectivity, harsh conditions |

| Mitsunobu Reaction | Alcohol | PPh₃, DEAD/DIAD | Mild conditions | Stoichiometric phosphine (B1218219) waste |

| Brønsted Acid Catalysis | Trichloroacetimidate | Camphorsulfonic acid (CSA) | Good yields for benzylic electrophiles | Potential for regioisomeric mixtures |

This table summarizes various N-alkylation techniques applicable to the pyrazole scaffold. mdpi.comnih.gov

Divergent Synthesis Strategies for Structural Analogs and Derivatives

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate, which is essential for structure-activity relationship (SAR) studies. nih.govrsc.org Starting from the this compound core, various modifications can be introduced.

Functionalization of the pyrazole ring itself offers a powerful avenue for creating structural analogs. The inherent electronic properties of the pyrazole ring dictate its reactivity towards electrophiles and other reagents. mdpi.com The C4 position is generally the most nucleophilic and susceptible to electrophilic aromatic substitution, while the C3 and C5 positions are more electrophilic. mdpi.comresearchgate.net However, the presence of the 4-amino group significantly alters this reactivity profile.

Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds, providing a highly efficient way to modify heterocyclic cores without the need for pre-functionalized substrates. researchgate.netrsc.org

Key Modification Strategies:

Transition-Metal-Catalyzed C-H Functionalization: This modern strategy allows for the direct introduction of aryl, alkyl, or other functional groups at the C3 and C5 positions of the pyrazole ring. rsc.org Palladium, rhodium, and iridium catalysts are commonly used to direct the functionalization, often using the N2 nitrogen as a directing group. researchgate.net This method provides a powerful tool for late-stage diversification of the pyrazole scaffold.

Electrophilic Substitution: While the 4-amino group is strongly activating, electrophilic substitution reactions (e.g., halogenation, nitration) can be directed to the C5 position. Subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) on the halogenated pyrazole can then be used to introduce a wide variety of substituents. mdpi.comresearchgate.net

Modification of the Amino Group: The 4-amino group itself can be readily modified through acylation, alkylation, or conversion to other nitrogen-containing functional groups, further expanding the library of accessible derivatives.

Table 4: Methods for Pyrazole Ring Functionalization

| Position | Reaction Type | Reagents/Catalyst | Description |

|---|---|---|---|

| C3 / C5 | C-H Arylation | Pd(OAc)₂, Ligand, Base | Direct coupling of a C-H bond with an aryl halide. rsc.org |

| C5 | Halogenation | N-Bromosuccinimide (NBS) | Electrophilic bromination of the electron-rich pyrazole ring. |

This table outlines strategies for modifying the pyrazole core to generate structural analogs.

Variations on the Cyclohexyl Moiety

Modifications to the cyclohexyl group of this compound allow for the creation of a diverse library of analogs. These variations are primarily introduced by utilizing different substituted cyclohexylhydrazine (B1595531) starting materials in the pyrazole synthesis. The synthesis of these hydrazines is the key step for introducing diversity at this position.

For example, analogs with different alkyl groups at the 4-position of the cyclohexane (B81311) ring can be synthesized by starting with the corresponding 4-alkylcyclohexanone. The ketone can be converted to the corresponding cyclohexylhydrazine through reductive amination with hydrazine or a protected hydrazine equivalent, followed by deprotection. Similarly, functional groups such as hydroxyl, alkoxy, or halo groups can be introduced onto the cyclohexyl ring, provided they are compatible with the conditions of pyrazole ring formation.

The synthesis of highly functionalized cyclohexanone (B45756) precursors, which can be converted to the necessary hydrazines, can be achieved through cascade reactions like the Michael-aldol domino reaction. nih.govnih.gov This allows for the construction of polysubstituted cyclohexane rings with a high degree of stereocontrol. nih.govbeilstein-journals.org These substituted cyclohexanones then serve as versatile intermediates for producing the required substituted cyclohexylhydrazines for pyrazole synthesis.

Functionalization of the Amino Group

The exocyclic amino group at the C4 position of the pyrazole ring is a key site for further molecular elaboration, enabling the synthesis of a wide range of N-functionalized derivatives. The nucleophilicity of this amino group allows it to readily participate in various chemical transformations. acs.org

Common functionalization reactions include:

Alkylation: The primary amino group can be selectively alkylated using alkyl halides in the presence of a base. It's noted that a secondary alkylamine is significantly more nucleophilic than a primary aromatic one, allowing for selective reactions. acs.org

Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This is a straightforward method to introduce a variety of acyl groups.

Arylation: N-arylation can be achieved through methods like the Ullmann condensation, which uses copper catalysts to couple the aminopyrazole with aryl halides. chim.it More modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for this purpose.

Formation of Heterocycles: The 4-amino group can act as a nucleophile in condensation reactions to build additional heterocyclic rings fused to or substituted on the pyrazole core. For instance, reaction with acrylonitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines. chim.it

These transformations allow for the introduction of diverse structural motifs onto the 4-amino position, which is often crucial for modulating the biological activity of pyrazole-based compounds. nih.govnih.govnih.gov

Stereoselective Synthesis Considerations

The compound this compound possesses a stereocenter at the 4-position of the cyclohexyl ring. This leads to the existence of cis and trans diastereomers, where the ethyl group and the pyrazole substituent are on the same or opposite faces of the cyclohexane ring, respectively. The control of this stereochemistry is a critical aspect of the synthesis.

The stereochemistry of the final compound is determined by the stereochemistry of the (4-ethylcyclohexyl)hydrazine precursor. The synthesis of stereochemically pure 1,4-disubstituted cyclohexanes is a well-studied area of organic chemistry. libretexts.orgresearchgate.net

Key considerations for stereoselective synthesis include:

Starting Material Control: The synthesis can start from a stereochemically defined precursor, such as cis- or trans-4-ethylcyclohexanol or 4-ethylcyclohexanecarboxylic acid. Catalytic hydrogenation of a 4-ethylphenol (B45693) can lead to a mixture of isomers, which may require separation.

Diastereoselective Reactions: Methods for the diastereoselective synthesis of highly substituted cyclohexanones, which are precursors to the required hydrazines, have been developed. nih.govbeilstein-journals.org These often involve cascade or domino reactions where the stereochemical outcome of the cyclization is controlled by the catalyst or reaction conditions. nih.gov

Conformational Analysis: In 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer because both substituents can occupy equatorial positions in the chair conformation, minimizing steric strain. libretexts.org This thermodynamic preference can sometimes be exploited in the synthesis or purification stages.

By carefully selecting the synthetic route and starting materials for the substituted cyclohexane portion, it is possible to control the relative stereochemistry and obtain either the cis or trans isomer of this compound preferentially.

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

The application of green chemistry principles to the synthesis of pyrazoles and other heterocyclic compounds has become increasingly important to minimize environmental impact. researchgate.netacs.org These principles focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. jetir.org

Several green strategies are applicable to the synthesis of this compound and its analogs:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form the product. nih.govmdpi.com This approach improves atom and step economy, reduces waste from intermediate purification steps, and simplifies synthetic procedures. nih.gov The synthesis of pyranopyrazoles, a related class, is often achieved through MCRs. nih.govmdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a core principle of green chemistry. researchgate.netnih.gov Many pyrazole syntheses have been adapted to be performed in aqueous media or solvent-free conditions. acs.orgnih.gov

Benign Catalysts: The use of biodegradable, recyclable, or non-toxic catalysts is preferred. nih.gov Examples include the use of L-tyrosine or montmorillonite (B579905) K10 clay as catalysts in pyrazole-related syntheses. nih.govmdpi.com

By integrating these green methodologies, the synthesis of pyrazole derivatives can be made more sustainable, aligning with the goals of modern chemical manufacturing. jetir.orgresearchgate.netnih.gov

Elucidation of Molecular Mechanisms of Action for 1 4 Ethylcyclohexyl 1h Pyrazol 4 Amine

Identification of Putative Biological Targets

The initial step in characterizing the mechanism of action for a novel compound such as 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine involves the identification of its biological targets. This process, often termed target deconvolution, is crucial for understanding the compound's therapeutic potential and potential side effects. A variety of strategies in chemical biology are employed to achieve this.

Target Deconvolution Strategies in Chemical Biology

Target deconvolution aims to identify the specific molecular targets with which a small molecule interacts to elicit a phenotypic response. nih.gov For a compound like this compound, this would involve a systematic approach to pinpoint its binding partners within a complex biological system.

Several methodologies can be applied for target deconvolution. bohrium.comtechnologynetworks.comresearchgate.net Affinity chromatography is a classic and powerful technique where the small molecule is immobilized on a solid support to "pull out" its binding partners from cell lysates or protein mixtures. nih.govpharmafocusasia.com Another approach involves the use of protein microarrays, where a large number of purified proteins are spotted onto a surface and then probed with a labeled version of the compound to identify interactions. technologynetworks.com

Furthermore, computational methods can predict potential targets based on the chemical structure of the compound, comparing it to databases of known ligands for various proteins. researchgate.net Label-free techniques, which detect changes in a protein's properties upon ligand binding, such as increased stability against thermal denaturation or proteolysis, offer an alternative that does not require modification of the compound. nih.gov These strategies, often used in combination, provide a comprehensive picture of the potential interactome of a bioactive compound. researchgate.net

Enzyme Inhibition Profiling (e.g., kinase panels, GPCRs)

A common approach to identify the targets of a new chemical entity is to screen it against large panels of purified enzymes, particularly those belonging to families with high therapeutic relevance, such as kinases and G-protein coupled receptors (GPCRs). Kinase profiling, for instance, involves testing the compound against a broad array of kinases to determine its inhibitory activity and selectivity. promega.compromega.commrc.ac.uk Such screens can reveal whether this compound acts as a kinase inhibitor and, if so, which kinases it targets and with what potency. researchgate.netresearchgate.net

The pyrazole (B372694) scaffold is a known feature in many kinase inhibitors, suggesting that this class of enzymes could be a plausible target for this compound. nih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.net Profiling against a diverse kinase panel would be a critical step in elucidating its mechanism of action. Similarly, screening against a panel of GPCRs would assess its potential to modulate signaling pathways regulated by this large family of cell surface receptors. The data from these screens are typically presented as the percentage of inhibition at a given concentration or as IC50 values for the most potently inhibited enzymes.

Interactive Data Table: Hypothetical Kinase Inhibition Profile

Below is a hypothetical representation of data that could be generated from such a screening experiment.

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| CDK2 | 95 | 50 |

| p38α | 88 | 120 |

| IRAK4 | 45 | >1000 |

| PI3Kγ | 30 | >1000 |

| EGFR | 15 | >1000 |

| VEGFR2 | 10 | >1000 |

Receptor Binding and Functional Assays

Once putative targets are identified, receptor binding assays are performed to confirm a direct interaction between the compound and the target protein. These assays measure the affinity of the compound for the receptor, typically yielding a dissociation constant (Kd) or an inhibition constant (Ki). Functional assays are then employed to determine the downstream consequences of this binding, i.e., whether the compound acts as an agonist, antagonist, or allosteric modulator. For example, if a GPCR is identified as a target, a functional assay might measure changes in downstream signaling molecules like cAMP or intracellular calcium.

Characterization of Ligand-Target Interactions

Following the identification and initial validation of a biological target, the next step is to characterize the interaction between the ligand (this compound) and its target at a molecular level. This provides insights into the precise binding mode and the forces driving the interaction, which is invaluable for understanding the mechanism of action and for any subsequent efforts in medicinal chemistry to optimize the compound.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM of compound-target complexes)

Structural biology techniques provide a high-resolution, three-dimensional view of the compound bound to its target protein. nih.gov X-ray crystallography is a powerful method for this purpose, capable of revealing the precise atomic interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's binding site. nih.govacs.orgresearchgate.netzenodo.org Obtaining a crystal structure of the this compound-target complex would offer a definitive confirmation of direct binding and a detailed map of the binding interface. Cryo-electron microscopy (Cryo-EM) has also emerged as a valuable tool for determining the structures of large protein complexes.

Biophysical Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical binding assays provide quantitative data on the thermodynamics and kinetics of the ligand-target interaction. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. nih.govnih.govamericanlaboratory.comkhanacademy.orgreactionbiology.com This thermodynamic profile can offer clues about the nature of the binding forces.

Surface Plasmon Resonance (SPR) is another widely used label-free technique that monitors the binding interaction in real-time. denovobiolabs.comnih.govnih.govphotonics.combioascent.com In an SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface. The resulting sensorgram provides kinetic data on the association (kon) and dissociation (koff) rates of the binding event, from which the binding affinity (Kd) can be calculated.

Interactive Data Table: Hypothetical Biophysical Binding Data

This table illustrates the type of data that would be generated from these biophysical assays.

| Assay | Parameter | Value |

| ITC | Kd | 100 nM |

| Stoichiometry (n) | 1.1 | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -1.2 | |

| SPR | kon (1/Ms) | 2 x 10^5 |

| koff (1/s) | 2 x 10^-2 | |

| Kd (nM) | 100 |

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the interaction between a small molecule, such as this compound, and its biological target at an atomic level. This technique simulates the movement of atoms over time, providing insights into the stability of the ligand-protein complex, key binding interactions, and the conformational changes that may occur upon binding.

Typically, MD simulation studies would involve:

System Setup: Building a simulation system that includes the ligand, the target protein, and a solvent environment (usually water and ions) to mimic physiological conditions.

Simulation Production: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow the system to reach equilibrium and sample various binding conformations.

Data Analysis: Analyzing the simulation trajectory to calculate metrics such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies to quantify the strength of the interaction.

However, no published studies were found that have performed molecular dynamics simulations specifically with this compound.

Analysis of Downstream Signaling Pathway Modulation

To understand the biological effects of a compound, it is crucial to investigate how it modulates downstream signaling pathways within a cell after binding to its target. This is often assessed through a combination of cellular assays, gene expression profiling, and proteomic analysis.

Cellular assays are fundamental to determining the functional consequences of a compound's interaction with a cellular target. Techniques like Western blotting can be used to measure changes in the phosphorylation state or total protein levels of key components of a signaling pathway. Reporter gene assays, on the other hand, can quantify the activation or inhibition of a pathway by measuring the expression of a reporter gene (e.g., luciferase) that is under the control of a pathway-specific promoter.

A hypothetical study on this compound could involve treating a specific cell line with the compound and then performing these assays to observe its effect on a suspected signaling cascade. At present, no such data is available in the public domain.

Gene expression profiling provides a global view of how a compound affects cellular function by measuring changes in the messenger RNA (mRNA) levels of thousands of genes simultaneously. Techniques like RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) can identify genes and, by extension, entire pathways that are upregulated or downregulated in response to treatment with the compound. This information is invaluable for identifying the compound's mechanism of action and potential off-target effects.

There are currently no publicly accessible gene expression datasets from studies involving this compound.

Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of drug discovery, proteomic analysis can be used to identify the protein targets of a compound and to understand the broader changes in the cellular proteome following treatment. Techniques such as mass spectrometry-based proteomics can provide a snapshot of all the proteins present in a cell and their relative abundance, offering deep insights into the cellular response to a chemical perturbation.

As with the other methodologies, no proteomic studies specifically investigating the effects of this compound have been reported in the scientific literature.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 4 Ethylcyclohexyl 1h Pyrazol 4 Amine Analogs

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of pyrazole (B372694) derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring and its appended moieties. researchgate.netfrontiersin.org For analogs of 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine, systematic evaluation involves modifying three primary regions: the cyclohexyl ring, the pyrazole core, and the 4-amino group.

Research on various pyrazole-based compounds has shown that introducing different functional groups can modulate potency and selectivity. For instance, in a series of pyrazole amide derivatives developed as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, the incorporation of a hydroxyl group on the amide substituent generally increased potency. nih.gov Similarly, analogs with 2,4-dichloro substitutions were found to be more potent than their 2,4-dichloro-5-fluoro counterparts. nih.gov

The substitution pattern is crucial in determining the chemical and biological properties of pyrazole derivatives. researchgate.net The electronic effects of substituents (electron-donating or electron-withdrawing) can influence the binding affinity of the molecule to its biological target. researchgate.netfrontiersin.org For example, studies on other pyrazole series have indicated that electron-rich substitutions at certain positions can improve inhibitory activity. nih.gov

Table 1: Hypothetical Substituent Effects on Biological Activity of this compound Analogs

| Analog ID | Modification on Parent Compound | Target IC50 (nM) | Rationale for Change |

| PA-01 | (Parent Compound) | 150 | Baseline activity. |

| PA-02 | Acetylation of 4-amino group (-NH-C(O)CH₃) | 85 | Introduces hydrogen bond acceptor, potentially increasing binding affinity. |

| PA-03 | Replacement of 4-amino with hydroxyl (-OH) | >1000 | Loss of key hydrogen bond donor interaction. |

| PA-04 | Addition of 4-hydroxyl to cyclohexyl ring | 120 | Increases polarity, may improve solubility and introduce new binding interactions. |

| PA-05 | Replacement of ethyl on cyclohexyl with trifluoromethyl (-CF₃) | 250 | Increases lipophilicity but may introduce unfavorable steric or electronic effects. |

| PA-06 | Methylation of pyrazole N-H | 95 | Alters hydrogen bonding capacity and may improve metabolic stability. nih.gov |

Conformational Analysis and Molecular Flexibility in Relation to SAR

The three-dimensional structure and conformational flexibility of a molecule are paramount to its ability to bind effectively to a biological target. For this compound, the non-aromatic cyclohexyl ring introduces significant conformational complexity. The cyclohexane (B81311) ring typically exists in a chair conformation to minimize steric strain, which places substituents in either axial or equatorial positions. The ethyl group at the 4-position will preferentially occupy the equatorial position to reduce steric hindrance.

The relative orientation of the cyclohexyl ring and the pyrazole ring is defined by the torsion angle of the bond connecting them. The flexibility around this bond allows the molecule to adopt various conformations, which can influence how the key pharmacophoric elements (the pyrazole ring and the 4-amino group) are presented to the binding site of a target protein. Ab initio quantum chemical calculations on 1,3-cyclohexadiene (B119728) and its analogs have shown that such rings exhibit distinct low-energy conformations and ring deformation modes. researchgate.net The specific conformation adopted upon binding can be critical for achieving high-affinity interactions.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of these analogs in solution, revealing transitions between different stable conformers. wustl.edu Understanding the energetic favorability of different conformations is crucial, as the molecule may need to adopt a higher-energy conformation to bind to its target, a process that has an energetic penalty. The flexibility of the molecule, therefore, directly impacts the binding free energy and, consequently, the biological activity. An overly flexible molecule might have a high entropic penalty upon binding, while a rigid molecule might not be able to adopt the optimal conformation for the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsdr.org For analogs of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design process and prioritizing synthetic efforts. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each analog, which quantify various aspects of its structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., logP). A statistical method, such as partial least squares (PLS), is then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 or Ki values). researchgate.net

Studies on pyrazole-derived inhibitors have successfully used QSAR to guide the design of more potent compounds. For instance, a fragment-based QSAR model for pyrazole-derived CRK3 inhibitors showed satisfactory statistical parameters (r² = 0.8752, q² = 0.6690) and provided insights into the nature of substituent effects. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrazole derivatives to understand the relationship between 3D structural features and activity. nih.govresearchgate.net These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity.

Table 2: Typical Statistical Parameters for a Validated QSAR Model

| Parameter | Description | Acceptable Value |

| r² (or R²) | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| q² (or Q²) | Cross-validated r² for the training set. Measures the internal predictive ability. | > 0.5 |

| pred_r² (or R²pred) | Coefficient of determination for an external test set. Measures the external predictive ability. | > 0.6 |

| F-ratio | Fisher's test value, indicating the statistical significance of the model. | High value |

By developing a robust QSAR model for this series, researchers can screen virtual libraries of potential analogs and select only the most promising candidates for synthesis and testing, making the drug discovery process more efficient.

Design Principles for Enhanced Target Selectivity and Potency

The ultimate goal of SAR and SPR studies is to establish clear design principles for creating analogs with superior therapeutic properties. For this compound, enhancing potency and selectivity involves a multi-faceted approach informed by structural biology, SAR data, and computational modeling.

Exploiting Target-Specific Interactions: If the structure of the biological target is known, molecular docking can be used to visualize how the parent compound and its analogs fit into the binding site. mdpi.com This allows for the rational design of new substituents that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions with amino acid residues in the active site. For example, replacing a part of the molecule with a bioisostere that can form an additional hydrogen bond could significantly increase potency. nih.gov

Structure-Based Design for Selectivity: Achieving selectivity against related off-target proteins is a major challenge. Subtle differences in the amino acid composition of binding sites between the intended target and off-targets can be exploited. For example, if an off-target has a bulkier amino acid residue in its active site, designing analogs with substituents that would sterically clash with this residue can impart selectivity. This principle has been used in designing selective kinase inhibitors, where a methyl group on a pyrazole ring was shown to be essential for selectivity by sterically hindering binding to an off-target kinase. mdpi.com The design of potent and isoform-selective JNK3 inhibitors from an aminopyrazole scaffold demonstrated that small changes, such as the position of a nitrogen atom in a pyridine (B92270) amide substituent, could dramatically alter both potency and selectivity. acs.org

Preclinical Pharmacological Evaluation of 1 4 Ethylcyclohexyl 1h Pyrazol 4 Amine

In Vitro Cellular Efficacy Studies

In vitro studies are the first step in evaluating the potential of a new chemical entity. These experiments use cells grown in a laboratory setting to determine a compound's biological activity and potency.

Cell Line Panel Screening and Potency Determination (e.g., IC50, EC50)

To assess the potential of a compound like 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine, it would typically be screened against a panel of diverse human cancer cell lines. This screening helps to identify which cancer types, if any, are sensitive to the compound. The potency of the compound is quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). researchgate.netnih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro, while the EC50 value measures the concentration that induces a response halfway between the baseline and maximum effect. nih.gov

A lower IC50 or EC50 value indicates a more potent compound. The results of such a screening are typically presented in a data table, which would list the IC50 or EC50 values for each cell line tested.

Illustrative Data Table for Cell Line Screening (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF7 | Breast Adenocarcinoma | Data Not Available |

| HEPG2 | Hepatocellular Carcinoma | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available |

| PaCa2 | Pancreatic Carcinoma | Data Not Available |

Phenotypic Assays in Advanced Cellular Models (e.g., 3D Spheroids, Organoids)

Following initial screening on two-dimensional (2D) cell cultures, promising compounds are often tested in more physiologically relevant three-dimensional (3D) models like spheroids or organoids. These models more closely mimic the in vivo environment, including cell-cell interactions and nutrient gradients. Phenotypic assays in these models can assess the compound's effects on cell viability, proliferation, apoptosis (programmed cell death), and morphology.

Co-culture Systems for Cell-Cell Interaction Studies

To understand how a compound might work within the complex environment of a tumor, co-culture systems are used. These systems involve growing cancer cells together with other cell types found in the tumor microenvironment, such as fibroblasts, immune cells, or endothelial cells. This allows researchers to study how the compound affects the interactions between these different cell types.

In Vivo Proof-of-Concept Studies in Animal Models (Non-Human)

After demonstrating promising activity in vitro, a compound would move into in vivo studies using animal models to evaluate its efficacy and to establish a preliminary understanding of its behavior in a whole organism.

Selection and Justification of Relevant Disease Models

The choice of animal model is critical and depends on the intended therapeutic application of the compound. For cancer research, common models include xenografts, where human cancer cells are implanted into immunocompromised mice, or genetically engineered mouse models that spontaneously develop tumors. The selection of a particular model would be justified based on how well it represents the human disease.

Efficacy Assessment in Disease Models

In these animal models, the primary goal is to determine if the compound can inhibit or reverse the progression of the disease. For cancer models, efficacy is typically assessed by measuring tumor growth over time. A significant reduction in tumor volume in treated animals compared to a control group would indicate that the compound has anti-tumor activity.

Illustrative Data Table for In Vivo Efficacy (Hypothetical Data)

| Animal Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

|---|---|---|---|

| Xenograft (e.g., HCT116) | Vehicle Control | Data Not Available | N/A |

Pharmacodynamic Biomarker Assessment in Vivo

In vivo pharmacodynamic (PD) biomarker assessment is a critical step to demonstrate that a compound engages its intended biological target in a living organism and elicits a measurable response. These biomarkers can be molecular, cellular, or physiological indicators that are objectively measured as evidence of a pharmacological response. For a compound like this compound, this would involve administering the compound to preclinical animal models and measuring changes in a specific, validated biomarker related to the compound's mechanism of action over time. This assessment helps to establish a relationship between the compound's concentration and its therapeutic effect.

| Time Point (Hours) | Mean Biomarker Level (% Change from Baseline) | Standard Deviation |

|---|---|---|

| 0 (Pre-dose) | 0 | ± 5.2 |

| 2 | -25.4 | ± 8.1 |

| 4 | -48.9 | ± 10.3 |

| 8 | -35.1 | ± 9.5 |

| 24 | -10.2 | ± 6.7 |

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization (Preclinical Research Focus)

ADME studies are fundamental in preclinical research to understand how a drug candidate is processed by an organism. These properties are crucial determinants of a compound's bioavailability, efficacy, and potential for toxicity.

In vitro metabolic stability assays are used to estimate a compound's susceptibility to metabolism, primarily by the liver. researchgate.netspringernature.com These experiments involve incubating the compound with liver fractions (microsomes, which contain phase I enzymes) or whole liver cells (hepatocytes, which contain both phase I and phase II enzymes). researchgate.net By measuring the rate at which the parent compound disappears over time, key parameters like the metabolic half-life (T½) and intrinsic clearance (Clint) can be determined. nih.gov This data helps predict the in vivo hepatic clearance and dosing frequency in different species. researchgate.net

| System | Species | Half-Life (T½, min) | Intrinsic Clearance (Clint, µL/min/mg protein or 10⁶ cells) | Predicted Stability Class |

|---|---|---|---|---|

| Liver Microsomes | Human | 45 | 30.8 | Moderate |

| Liver Microsomes | Rat | 28 | 49.5 | Moderate-High |

| Hepatocytes | Human | 55 | 25.2 | Moderate |

| Hepatocytes | Rat | 32 | 43.3 | Moderate-High |

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. nih.gov It is crucial to assess whether a new compound inhibits or induces these enzymes, as this can lead to significant drug-drug interactions. nih.gov Inhibition studies measure the concentration of the compound required to reduce the activity of specific CYP isoforms by 50% (IC50). Induction studies determine if the compound increases the expression of CYP enzymes. This information is vital for predicting how the compound might affect the metabolism of co-administered drugs. biomolther.org

| CYP Isoform | Inhibition (IC50, µM) | Induction (Fold Change at 10 µM) | Risk Potential |

|---|---|---|---|

| CYP1A2 | > 50 | 1.1 | Low |

| CYP2C9 | 28.5 | 1.3 | Low |

| CYP2D6 | 45.2 | 0.9 | Low |

| CYP3A4 | 15.8 | 1.8 | Low-Moderate |

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Therefore, determining the percentage of plasma protein binding (PPB) across different species is a key component of ADME characterization. High binding can affect a drug's pharmacokinetic profile and efficacy.

| Species | Percent Bound (%) | Unbound Fraction (%) |

|---|---|---|

| Human | 98.5 | 1.5 |

| Rat | 97.2 | 2.8 |

| Mouse | 96.8 | 3.2 |

A drug's ability to be absorbed from the gastrointestinal tract is predicted by assessing its permeability across cellular or artificial membranes. The Caco-2 assay uses a monolayer of human intestinal cells to model human absorption, accounting for both passive diffusion and active transport mechanisms. nih.govresearchgate.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method that evaluates passive diffusion. researchgate.net Together, these assays help classify a compound's absorption potential and can indicate if active transport or efflux mechanisms are involved. nih.gov

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| PAMPA (pH 7.4) | 12.5 | High |

| Caco-2 (A to B) | 15.2 | High |

| Caco-2 (B to A) | 14.8 | N/A |

| Efflux Ratio (B-A/A-B) | 0.97 | No significant efflux |

Identifying the metabolites of a drug candidate is essential for understanding its metabolic pathways and ensuring that no disproportionate or unique human metabolites are formed that have not been assessed in toxicology species. High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to elucidate the structures of metabolites formed in in vitro systems like hepatocytes. mdpi.com This analysis provides a comprehensive picture of the biotransformations the compound undergoes. nih.gov

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent | Relative Abundance |

|---|---|---|---|

| M1 | Hydroxylation on cyclohexyl ring | +16 | Major |

| M2 | Hydroxylation on ethyl group | +16 | Minor |

| M3 | N-dealkylation | -28 | Trace |

| M4 | Glucuronidation of M1 | +192 | Major |

Tissue Distribution Studies in Animal Models

Comprehensive searches of publicly available scientific literature and databases did not yield specific tissue distribution studies conducted on the compound this compound in animal models. Consequently, detailed research findings, including data on the concentration of the compound in various organs and tissues over time, are not available.

The investigation of a compound's distribution profile is a critical component of preclinical pharmacological evaluation. These studies are typically conducted in animal models, such as rats or mice, to understand how a substance disseminates throughout the body after administration. The primary goal is to determine the extent of its accumulation in different tissues and organs, including the target site of action as well as potential sites of toxicity.

Methodologies for tissue distribution studies often involve the use of radiolabeled compounds to facilitate detection and quantification in collected tissue samples. Following administration, animals are euthanized at various time points, and key organs and tissues are harvested. The concentration of the compound in each sample is then measured to create a time-course profile of its distribution.

Without specific studies on this compound, no data tables or detailed research findings on its tissue distribution can be presented.

Computational Chemistry and Cheminformatics for 1 4 Ethylcyclohexyl 1h Pyrazol 4 Amine

Molecular Docking and Scoring Methodologies for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the prediction of binding affinity and mode. nih.govrjpbcs.com For pyrazole (B372694) derivatives, including 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine, docking studies are instrumental in identifying potential biological targets and understanding structure-activity relationships. nih.govresearchgate.net

The process involves using scoring functions to rank different binding poses based on calculated binding energies. nih.gov Software such as AutoDock employs algorithms like the Lamarkian genetic algorithm to explore various conformations of the ligand within the receptor's active site. nih.gov Gasteiger charges are typically added to the ligand, and Kollaman charges are assigned to the protein before the docking simulation. nih.gov The results can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netresearchgate.net Docking studies on various pyrazole derivatives have shown their potential as inhibitors for several protein targets, suggesting possible applications for this compound. researchgate.netnih.gov For instance, pyrazole compounds have been docked against kinases and cyclooxygenase enzymes, showing favorable binding energies and interaction patterns. nih.govresearchgate.net

Below is a table summarizing potential protein targets for pyrazole derivatives, based on molecular docking studies. Such an approach would be foundational in determining the likely biological activity of this compound.

| Target Protein | PDB ID | Example Pyrazole Derivative | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | 2QU5 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Not specified |

| Aurora A | 2W1G | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not specified |

| CDK2 | 2VTO | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.35 | Not specified |

| COX-2 | 3LN1 | 4,5-dihydro-1H-pyrazole derivatives | Not specified | Not specified |

| RET Kinase | Not specified | Pyrazole derivative (compound 25) | -7.14 | Leu730, Val738, Ala756, Val804, Tyr806, Ala807 |

| Hsp90α | 1UYK | Pyrazole-containing imide (compound A2) | Not specified | Not specified |

This table is illustrative of docking studies performed on various pyrazole derivatives to predict potential targets. The specific binding affinity of this compound would require dedicated computational analysis.

Pharmacophore Modeling and Ligand-Based Virtual Screening

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling and virtual screening become particularly valuable. qnl.qa A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov

For a class of compounds like pyrazole derivatives, a pharmacophore model can be generated from a set of known active molecules. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. qnl.qanih.gov For example, a five-point pharmacophore model developed for pyrazolopyridine analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov

Once a robust pharmacophore model is established, it can be used as a query to screen large compound databases in a process known as ligand-based virtual screening. nih.govnih.gov This allows for the rapid identification of novel molecules, such as this compound, that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. nih.gov

| Pharmacophore Feature | Description | Importance for Pyrazole Derivatives |

| Hydrogen Bond Acceptor (A) | A Lewis base capable of forming a hydrogen bond. | Crucial for interaction with active site residues like Gln443 in PDE4. nih.gov |

| Hydrogen Bond Donor (D) | A group with a hydrogen atom attached to an electronegative atom. | Important for anchoring the ligand in the binding pocket. nih.gov |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | Often involved in π-π stacking interactions with residues like Phe446. nih.gov |

| Hydrophobic Group (H) | A nonpolar group that avoids contact with water. | Essential for binding in hydrophobic pockets of the target protein. nih.gov |

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity, Aromaticity)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and chemical reactivity of molecules like this compound. researchgate.netresearchgate.net Methods such as B3LYP with basis sets like 6-31G(d) are commonly employed to investigate the properties of novel pyrazole derivatives. eurjchem.com

These calculations can determine the optimized molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. eurjchem.com Furthermore, DFT is used to calculate global reactivity descriptors that help in understanding and predicting the reaction mechanisms. researchgate.netresearchgate.net For instance, such studies have been used to elucidate the N-alkylation reactions of pyrazole derivatives. researchgate.net The molecular electrostatic potential (MEPS) can also be calculated to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

| Quantum Chemical Parameter | Significance | Typical Application for Pyrazole Derivatives |

| HOMO Energy | Represents the ability to donate an electron. | Characterizes nucleophilic nature. |

| LUMO Energy | Represents the ability to accept an electron. | Characterizes electrophilic nature. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | A larger gap implies higher stability. eurjchem.com |

| Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and binding interactions. |

| Molecular Electrostatic Potential (MEPS) | Visualizes charge distribution and predicts reactive sites. | Identifies regions for non-covalent interactions. researchgate.net |

Free Energy Perturbation and Advanced Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, predicting the stability and conformational changes of the complex over time. eurasianjournals.comrjpbcs.com For a ligand like this compound, MD simulations can validate docking poses and provide a more accurate assessment of binding stability. nih.govresearchgate.net

During an MD simulation, the trajectory of the ligand-protein complex is analyzed to calculate metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual residues. rjpbcs.comresearchgate.net A stable RMSD value over the simulation period (e.g., 50-100 nanoseconds) suggests a stable binding mode. mdpi.comrjpbcs.com

To obtain a more quantitative measure of binding affinity, advanced computational methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are employed. nih.govresearchgate.net The MM/PBSA method calculates the binding free energy by summing up contributions from van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov This approach provides a more accurate estimation of binding affinity than docking scores alone and can be critical for lead optimization. researchgate.netnih.gov

| Free Energy Component | Description | Contribution to Binding |

| Van der Waals Energy | Energy from short-range attractive and repulsive forces. | Generally favorable for binding. nih.gov |

| Electrostatic Energy | Energy from charge-charge interactions. | Can be favorable or unfavorable. nih.govresearchgate.net |

| Polar Solvation Energy | Energy required to desolvate the ligand and binding site. | Typically unfavorable for binding. nih.gov |

| Nonpolar Solvation Energy | Energy gained from hydrophobic interactions. | Favorable for binding. nih.gov |

In Silico ADME/PK Property Prediction and Optimization

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic (PK) properties, which are governed by Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net Predicting these properties using computational (in silico) models early in the drug discovery process is crucial to reduce late-stage failures. nih.govnih.gov For this compound, in silico ADME prediction would be a key step in evaluating its drug-like potential.

A variety of software tools and web servers are available to predict a wide range of ADME properties. frontiersin.orgresearchgate.net These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Key parameters evaluated include lipophilicity (logP), aqueous solubility (logS), Caco-2 cell permeability (for intestinal absorption), blood-brain barrier (BBB) penetration, and plasma protein binding. frontiersin.orgnih.gov Additionally, compliance with empirical rules, such as Lipinski's Rule of Five, is assessed to gauge oral bioavailability. researchgate.netnih.gov These predictions help guide the structural optimization of lead compounds to achieve a desirable pharmacokinetic profile. unicamp.br

| ADME/PK Parameter | Description | Desired Range for Oral Drugs |

| Molecular Weight (MW) | The mass of the molecule. | < 500 Da nih.gov |

| Lipophilicity (LogP) | The octanol-water partition coefficient, indicating lipophilicity. | < 5 nih.gov |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 nih.gov |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | < 10 nih.gov |

| Topological Polar Surface Area (tPSA) | The surface area occupied by polar atoms. | < 140 Ų nih.gov |

| Caco-2 Permeability | Predicts intestinal absorption. | High permeability desired. frontiersin.org |

| Blood-Brain Barrier (BBB) Penetration | Predicts ability to cross into the central nervous system. | Desired property depends on the therapeutic target. |

| Human Oral Absorption | The percentage of the drug absorbed after oral administration. | > 80% is considered high. |

Advanced Analytical Methodologies for Research on 1 4 Ethylcyclohexyl 1h Pyrazol 4 Amine

Development of LC-MS/MS Methods for Quantitative Analysis in Biological Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. chromatographyonline.combbk.ac.uk The development of a robust LC-MS/MS method is crucial for pharmacokinetic studies involving 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine in research models.

The process begins with optimizing the mass spectrometric parameters for the target analyte. This is typically performed by infusing a standard solution of the compound into the mass spectrometer. For this compound, operating in positive electrospray ionization (ESI) mode is common for amine-containing compounds, leading to the formation of a protonated molecule [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most stable and intense precursor-to-product ion transition is selected for quantification in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity by filtering out background noise. nih.gov A stable isotope-labeled internal standard (SIL-IS) of the compound would be ideal to compensate for matrix effects and variations in sample processing. chromatographyonline.com

Sample preparation is a critical step to remove interfering endogenous components like proteins and phospholipids (B1166683) from the biological matrix (e.g., plasma, serum). nih.govchromatographyonline.com Common approaches include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net

Chromatographic separation is typically achieved using reverse-phase ultra-high performance liquid chromatography (UPLC or UHPLC), which utilizes sub-2-µm particle columns for high resolution and rapid analysis times. lcms.cz A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve peak shape and ionization efficiency, is employed to separate the analyte from matrix components. nih.gov

Method validation is performed according to regulatory guidelines to ensure reliability. researcher.life This involves assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. nih.gov The lower limit of quantitation (LLOQ) defines the lowest concentration that can be reliably measured. nih.gov

| Parameter | Chromatographic Column | Mobile Phase | MRM Transition (m/z) | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|---|---|---|

| Value | C18 (50 x 2.1 mm, 1.8 µm) | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | [Hypothetical] 208.2 → 125.1 | 0.5 - 500 | 0.5 | ≤ 8.5% | -5.2% to 6.8% |

Application of High-Resolution Mass Spectrometry for Metabolite Identification in Research Samples

Identifying the metabolic products of this compound is essential for understanding its biotransformation and potential activity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography and performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is a powerful tool for this purpose. osti.gov

Unlike the targeted approach of LC-MS/MS for quantification, metabolite identification is an untargeted or semi-targeted process. osti.gov HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of potential metabolites. nih.govnih.gov This high mass accuracy significantly narrows down the number of possible molecular formulas for an observed ion. osti.gov

The analytical workflow involves analyzing research samples (e.g., plasma, urine, or liver microsome incubates) and comparing the results to a control (blank) matrix to find drug-related components. Data processing software is used to detect peaks that are unique to the dosed samples. The accurate mass of these potential metabolite peaks is used to propose elemental formulas.

Further structural information is obtained by performing tandem mass spectrometry (MS/MS) on the metabolite ions. nih.gov The fragmentation pattern of a metabolite is compared to that of the parent drug. Mass shifts between the fragment ions of the parent drug and the metabolite can help pinpoint the site of metabolic modification (e.g., a +16 Da shift indicating hydroxylation). nih.gov Common metabolic pathways for a compound like this compound could include oxidation (hydroxylation) of the ethyl group or the cyclohexyl ring, N-dealkylation, or conjugation reactions.

| Proposed Metabolite | Metabolic Reaction | Elemental Formula | Calculated Exact Mass (m/z) | Observed Accurate Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|---|

| M1 | Hydroxylation | C₁₁H₂₁N₃O | 224.1757 | 224.1761 | 1.8 |

| M2 | Dehydrogenation | C₁₁H₁₉N₃ | 206.1652 | 206.1649 | -1.5 |

| M3 | N-Glucuronidation | C₁₇H₂₉N₃O₆ | 384.2129 | 384.2135 | 1.6 |

Chromatographic Techniques for Purity and Impurity Profiling in Research Batches

Ensuring the purity of a research compound is paramount for the integrity of experimental results. High-performance liquid chromatography (HPLC) and UPLC are standard methods for assessing the purity of new chemical entities and for profiling any impurities. researchgate.net

These methods are designed to separate the main compound from any related substances, which may include starting materials, by-products from the synthesis, or degradation products. pharmahealthsciences.net A typical setup involves a reverse-phase column (e.g., C18 or C8) and a UV detector, often a photodiode array (PDA) detector that can acquire spectra across a range of wavelengths, which helps in identifying and distinguishing different components. researcher.lifesielc.com

Method development focuses on optimizing the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of all detectable impurities from the main peak. ijcpa.in The mobile phase often consists of an aqueous component (water with a buffer or acid like trifluoroacetic acid) and an organic component like acetonitrile. sielc.comijcpa.in The relative percentage of each impurity is typically determined by area percent normalization, assuming a similar response factor to the main compound at the chosen wavelength. For accurate quantification of specific impurities, reference standards for those impurities are required.

| Peak Identity | Retention Time (min) | Relative Retention Time | Area % | Specification |

|---|---|---|---|---|

| Impurity A (Starting Material) | 4.8 | 0.75 | 0.08 | ≤ 0.10% |

| This compound | 6.4 | 1.00 | 99.75 | ≥ 99.5% |

| Impurity B (By-product) | 7.1 | 1.11 | 0.12 | ≤ 0.15% |

| Unknown Impurity | 8.9 | 1.39 | 0.05 | ≤ 0.10% |

Spectroscopic Methods for Mechanistic Elucidation (e.g., Compound-Protein Interactions)

Understanding how a compound interacts with its biological target is key to elucidating its mechanism of action. Spectroscopic techniques are invaluable for studying these non-covalent interactions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating compound-protein binding. nih.goved.ac.uk Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which compounds in a mixture bind to a target protein. For a confirmed interaction, Chemical Shift Perturbation (CSP) or Titration experiments can be used. primescholars.com In a CSP experiment, 2D NMR spectra of the protein are acquired in the absence and presence of the compound. Changes in the chemical shifts of specific amino acid residues upon compound binding can be used to map the binding site on the protein surface. primescholars.comnih.gov

Fluorescence spectroscopy is another widely used method to study compound-protein interactions. researchgate.net Many proteins contain intrinsic fluorophores, primarily tryptophan residues. The binding of a small molecule in the vicinity of a tryptophan residue can lead to quenching of this intrinsic fluorescence. researchgate.net By titrating a solution of the target protein with increasing concentrations of this compound and measuring the decrease in fluorescence intensity, one can determine the binding affinity (binding constant, Kₐ) and the number of binding sites (n). researchgate.net Analysis using the Stern-Volmer equation can help distinguish between static (complex formation) and dynamic (collisional) quenching. researchgate.net

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Kₐ (M⁻¹) | Binding Constant | 2.5 x 10⁵ |

| n | Number of Binding Sites | 1.1 |

| Ksv (M⁻¹) | Stern-Volmer Quenching Constant | 2.9 x 10⁵ |

| ΔG (kJ/mol) | Gibbs Free Energy Change | -30.8 |

Exploration of Derivatives and Analogs of 1 4 Ethylcyclohexyl 1h Pyrazol 4 Amine

Design and Synthesis of Prodrug Strategies in Research Models

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. google.comresearchgate.net This strategy is often employed to overcome pharmacokinetic challenges such as poor membrane permeability, rapid first-pass metabolism, or low aqueous solubility. ebrary.net For 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine, the primary amino group is a prime target for prodrug modification. Since this group is likely to be protonated at physiological pH, masking it can increase lipophilicity and enhance its ability to cross biological membranes. ebrary.net

Several established prodrug strategies for primary and heterocyclic amines are applicable. nih.gov

N-Acyloxyalkoxycarbonyl Derivatives: This is a common and effective method for creating amine prodrugs. nih.gov An acyloxyalkoxycarbonyl group is attached to the amine, forming a carbamate (B1207046) linkage. In vivo, non-specific esterases cleave the terminal ester, initiating a spontaneous chemical breakdown that releases the parent amine, carbon dioxide, and an aldehyde. nih.gov This two-step release mechanism is designed to be efficient under physiological conditions.

N-Mannich Bases: These are formed by the condensation of the amine with an aldehyde and a secondary amine. While sometimes used, their stability in aqueous solutions can be a challenge, potentially leading to premature release of the drug.

Azo Prodrugs: This approach involves linking the amine to another aromatic moiety via an azo (-N=N-) bond. These prodrugs are designed to be stable until they reach a reductive environment, such as the colon, where azoreductases cleave the bond to release the active amine. This strategy is particularly useful for targeted drug delivery to the lower gastrointestinal tract. nih.gov

N-Phosphonooxymethyl Prodrugs: To enhance water solubility, an N-phosphonooxymethyl group can be introduced, forming a quaternary salt. nih.gov These prodrugs are designed for a two-step bioreversion: an enzyme-catalyzed dephosphorylation is followed by the spontaneous chemical breakdown of the resulting N-hydroxymethyl intermediate to release the parent amine. nih.gov

The selection of a particular prodrug strategy depends on the specific physicochemical or pharmacokinetic property that needs to be improved.

Table 1: Potential Prodrug Strategies for this compound

| Strategy | Promoieties | Activation Mechanism | Primary Goal |

|---|---|---|---|

| N-Acyloxyalkoxycarbonyl | (Acyloxy)alkyl carbamates | Esterase hydrolysis followed by spontaneous decomposition | Enhance lipophilicity and membrane permeability |

| Azo Linkage | Aryl azo compounds | Reductive cleavage by azoreductases (e.g., in the colon) | Targeted delivery to the lower GI tract |

| N-Phosphonooxymethyl | Phosphonooxymethyl quaternary salts | Enzymatic dephosphorylation followed by spontaneous decomposition | Increase aqueous solubility for parenteral administration |

Investigation of Conformationally Restricted Analogs for SAR Refinement